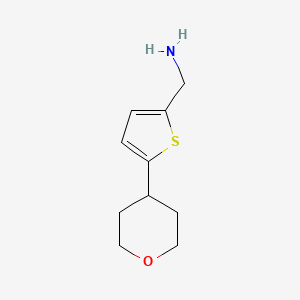
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a tetrahydro-2H-pyran group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Tetrahydro-2H-pyran Group: This step involves the addition of a tetrahydro-2H-pyran group to the thiophene ring. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the thiophene ring. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the tetrahydro-2H-pyran group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the compound, particularly on the thiophene ring or the methanamine group, to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the tetrahydro-2H-pyran group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives or amines.
Scientific Research Applications
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanamine group.
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)acetic acid: This compound has a carboxylic acid group instead of a methanamine group.
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)ethylamine: This compound features an ethylamine group instead of a methanamine group.
Uniqueness
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
[5-(oxan-4-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C10H15NOS/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,8H,3-7,11H2 |
InChI Key |
BNNSUPQTTUETEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



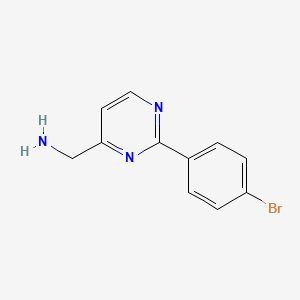
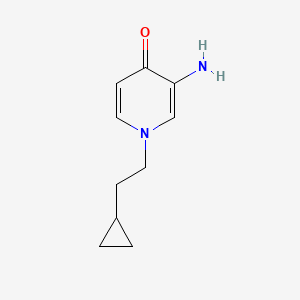
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)

![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)
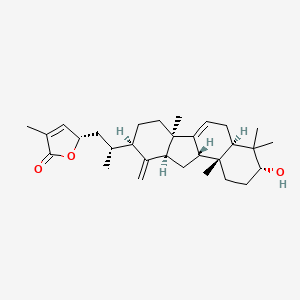
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
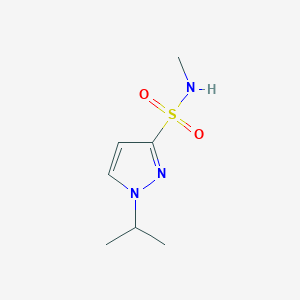

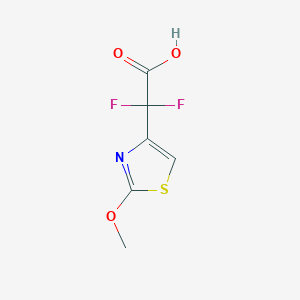
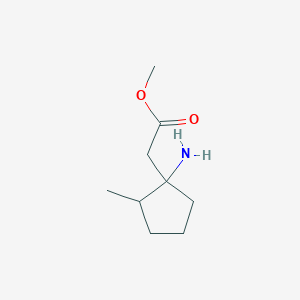
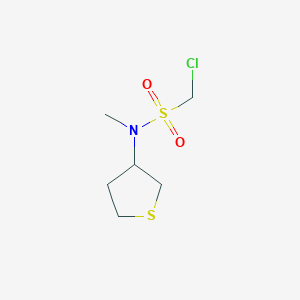
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
